molecular formula C16H11BrFN3O3 B1412676 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester CAS No. 2088945-18-8

3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester

Cat. No.: B1412676
CAS No.: 2088945-18-8
M. Wt: 392.18 g/mol
InChI Key: BBKDPEZBEXEICS-UHFFFAOYSA-N
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Description

The compound “3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant .


Molecular Structure Analysis

The molecular structure of this compound is derived from the imidazo[1,2-a]pyridine core, which is an important fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The chemical reactions involving this compound are likely to be influenced by these properties.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.04 g/mol . Other physical and chemical properties specific to this compound are not available in the retrieved resources.

Scientific Research Applications

Synthetic Methodologies

  • Ionic Liquid Promoted Synthesis : Ionic liquids, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, have been employed to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating a green and reusable method that may involve compounds similar to the one (Shaabani et al., 2006).

Heterocyclic Chemistry

  • Cyclocondensation Reactions : Research into cyclocondensation involving α-acylacetamidines and esters, including those similar to 4-fluoro-2-nitrobenzoic and pyrimidinecarboxylic acids, has led to the formation of condensed azines, highlighting chemoselective processes that could be relevant to synthesizing complex heterocyclic systems (Dar'in et al., 2008).

Antimicrobial and Anticancer Applications

  • Regioselective Borylation and Anticancer Activity : A study on the regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions for the dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been linked to the development of potential anti-cancer and anti-TB agents, demonstrating the biomedical applications of such compounds (Sanghavi et al., 2022).

Catalysis and Green Chemistry

  • Bronsted Acidic Ionic Liquids : The use of Bronsted acidic ionic liquids as catalysts and reaction mediums for Fischer esterification presents an environmentally friendly alternative for chemical synthesis, potentially applicable to the synthesis of ester compounds like the subject chemical (Joseph et al., 2005).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care, avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways and altering cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and localization, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

methyl 3-[(6-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDPEZBEXEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester
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3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester

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